molecular formula C19H12ClN3O4S B5047004 N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B5047004
M. Wt: 413.8 g/mol
InChI Key: JNCPHHIXBLNGHQ-UHFFFAOYSA-N
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Description

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of the Methyl and Chloro Groups: The methyl and chloro groups can be introduced through electrophilic substitution reactions using appropriate reagents such as methyl iodide and thionyl chloride.

    Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of a suitable precursor, such as 2-nitrophenylacetic acid, under basic conditions.

    Coupling of the Benzothiazole and Furan Rings: The final step involves the coupling of the benzothiazole and furan rings through an amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties.

    2-(2-Hydroxyphenyl)benzothiazole: Used as a fluorescent probe in biological studies.

    2-(2-Methylphenyl)benzothiazole: Investigated for its antimicrobial activity.

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O4S/c1-10-8-17-13(9-12(10)20)21-19(28-17)22-18(24)16-7-6-15(27-16)11-4-2-3-5-14(11)23(25)26/h2-9H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCPHHIXBLNGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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